molecular formula C32H35N3O B12564372 N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine CAS No. 193282-53-0

N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine

Cat. No.: B12564372
CAS No.: 193282-53-0
M. Wt: 477.6 g/mol
InChI Key: PBFIKIMRVDODKC-UHFFFAOYSA-N
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Description

N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. For instance, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercury(II) chloride in dichloromethane yields the protected guanidines, which can then be deprotected under acidic conditions to obtain the free guanidine .

Industrial Production Methods

Industrial production of guanidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with nucleic acids and amino acid residues, influencing biological pathways and cellular processes . This compound’s high basicity and planarity allow it to effectively bind to specific sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoimidazolines: These compounds share the guanidine functional group and are known for their biological activity.

    2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of guanidines with similar properties and applications.

    2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These compounds also exhibit high basicity and hydrogen bonding capabilities.

Uniqueness

N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine stands out due to its unique triphenylpentyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature differentiates it from other guanidines and contributes to its distinct chemical and biological properties.

Properties

CAS No.

193282-53-0

Molecular Formula

C32H35N3O

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2-[4-(5,5,5-triphenylpentoxy)phenyl]ethyl]guanidine

InChI

InChI=1S/C32H35N3O/c33-31(34)35-24-22-26-18-20-30(21-19-26)36-25-11-10-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-21H,10-11,22-25H2,(H4,33,34,35)

InChI Key

PBFIKIMRVDODKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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